molecular formula C21H29N3O4S B3005651 ethyl 2-[(2Z)-2-[(4-methoxyphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl]acetate CAS No. 905769-30-4

ethyl 2-[(2Z)-2-[(4-methoxyphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl]acetate

Cat. No.: B3005651
CAS No.: 905769-30-4
M. Wt: 419.54
InChI Key: VRPMXYIITCBNEN-DQRAZIAOSA-N
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Description

Ethyl 2-[(2Z)-2-[(4-methoxyphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl]acetate is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates a dihydro-1,3-thiazole core, a common motif in bioactive molecules, which is further substituted with a 4-methoxyphenyl imino group and a morpholino-propyl side chain. The morpholine ring is a privileged structure in drug discovery, often included to enhance solubility and influence the pharmacokinetic properties of a molecule. The primary research applications for this compound are as a key intermediate in the synthesis of more complex chemical entities and as a reference standard in structure-activity relationship (SAR) studies. Researchers investigate its potential mechanism of action, which may involve interaction with various enzymatic targets or cellular receptors, owing to its structural similarity to known bioactive heterocycles. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 2-[2-(4-methoxyphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S/c1-3-28-20(25)15-18-16-29-21(22-17-5-7-19(26-2)8-6-17)24(18)10-4-9-23-11-13-27-14-12-23/h5-8,16H,3-4,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPMXYIITCBNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=NC2=CC=C(C=C2)OC)N1CCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-[(2Z)-2-[(4-methoxyphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl]acetate involves several steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with morpholine to form an imine intermediate. This intermediate then undergoes cyclization with thioamide and ethyl bromoacetate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-[(2Z)-2-[(4-methoxyphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms. Common reagents include halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

This compound is part of a class of thiazole derivatives that exhibit various biological activities. Thiazoles are known for their role in drug discovery due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. Ethyl 2-[(2Z)-2-[(4-methoxyphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl]acetate has been synthesized as a potential lead compound for developing new therapeutic agents.

Key Properties:

  • Structure: The compound features a thiazole ring which is pivotal for its biological activity.
  • Functional Groups: The presence of morpholine and methoxyphenyl groups enhances its interaction with biological targets.

Pharmacological Research

Research indicates that compounds with similar structures have shown promising results in inhibiting various enzymes and receptors involved in disease processes. This compound may interact with specific molecular targets:

Target Potential Effect
Enzymes (e.g., kinases)Inhibition of cancer cell proliferation
Receptors (e.g., GPCRs)Modulation of signaling pathways
Pathogen enzymesAntimicrobial activity

Therapeutic Applications

The therapeutic applications of this compound are still under investigation but show potential in several areas:

Anticancer Activity

Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cells. This compound may serve as a scaffold for developing anticancer drugs targeting specific tumor types.

Antimicrobial Properties

Given the structural similarities with known antimicrobial agents, this compound could be evaluated for its efficacy against various bacterial and fungal strains. The morpholine group is often associated with enhanced antibacterial activity.

Neuroprotective Effects

Research into morpholine-containing compounds has indicated potential neuroprotective effects. This compound might be explored for its ability to protect neuronal cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives:

  • Study on Anticancer Activity : A recent study demonstrated that thiazole derivatives exhibit cytotoxicity against breast cancer cell lines (MCF7). The derivative with a similar structure to ethyl 2-[(2Z)-... showed IC50 values indicating significant anticancer potential.
  • Antimicrobial Evaluation : Research published in the Journal of Medicinal Chemistry reported that compounds containing the thiazole moiety displayed activity against Staphylococcus aureus and E. coli, suggesting that ethyl 2-[(2Z)-...] could be further investigated for its antimicrobial properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(4-methoxyphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and imine group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thiazole Derivatives

The compound shares a dihydrothiazole scaffold with derivatives reported in :

  • Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
  • Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

Key Comparisons :

Feature Target Compound Compounds 4 & 5
Thiazole Substitution Ethyl acetate at C4 Chloro/fluorophenyl at C4
Imino Group 4-Methoxyphenyl Fluorophenyl-triazolylpyrazole
Side Chain Morpholinylpropyl Triazolylpyrazole
Crystallinity Not reported Triclinic (P̄1), two independent molecules
Planarity Likely planar (Z-imino) Mostly planar, one fluorophenyl perpendicular

Structural Implications :

  • This could alter reactivity or intermolecular interactions.
  • Side Chains : The morpholinylpropyl chain introduces a flexible, polar moiety that may improve aqueous solubility, whereas the rigid triazolylpyrazole in Compounds 4/5 could enhance stacking interactions in crystallization.
Functional Group Analogues
  • Morpholine vs. Triazole : Morpholine’s oxygen atom offers hydrogen-bonding capability, contrasting with the triazole’s nitrogen-rich aromatic system. This difference may influence binding affinity in biological targets or crystal packing efficiency.
  • Ester vs.

Biological Activity

Ethyl 2-[(2Z)-2-[(4-methoxyphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl]acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and morpholine moiety, which are known for their pharmacological relevance. The presence of the methoxyphenyl group may also contribute to its biological activity. The structural formula can be represented as follows:

C17H24N4O2S\text{C}_{17}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

Antimicrobial Activity

Research has indicated that derivatives of thiazole and morpholine exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . this compound may similarly possess antimicrobial effects due to its structural components.

Anticancer Potential

The compound's thiazole derivatives have been investigated for their anticancer properties. A study demonstrated that thiazole-based compounds could induce apoptosis in cancer cells through the modulation of various signaling pathways . this compound may exhibit similar effects by targeting specific oncogenic pathways.

Neuroprotective Effects

The morpholine ring in the structure has been associated with neuroprotective effects in various studies. Compounds containing morpholine have shown promise in protecting neuronal cells from oxidative stress and apoptosis . This suggests that this compound could also provide neuroprotection.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of related compounds. For example, a series of thiazole derivatives were tested for their cytotoxicity against various cancer cell lines. The results indicated that modifications in the substituents significantly affected their potency .

In Vivo Studies

Animal studies have shown that compounds with similar structures can reduce tumor growth and improve survival rates in cancer models. The administration of these compounds led to significant reductions in tumor size compared to control groups .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ethyl 2-[(2Z)-configured thiazol-4-yl]acetate derivatives?

  • Answer : The synthesis of Z-configured thiazole derivatives typically involves cyclocondensation reactions under controlled conditions. For example, thiosemicarbazide intermediates (e.g., 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide) can react with dimethyl acetylenedicarboxylate via thia-Michael addition to form thiazolidinone scaffolds . Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., ammonium persulfate) influence reaction efficiency and stereoselectivity . IR and NMR spectroscopy are critical for confirming Z-configuration and intermediate purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of spectroscopic techniques:

  • IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H stretches for imino groups).
  • ¹H/¹³C NMR : Identify proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholine protons at δ 2.3–3.5 ppm) and carbon signals for the thiazole ring .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages to verify purity .

Advanced Research Questions

Q. What strategies are effective for analyzing biological activity, given the compound’s structural complexity?

  • Answer :

  • In Silico Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., anti-parasitic targets like T. gondii enzymes, as seen in thiazolidinone analogs) .
  • In Vitro Assays : Test against cell lines or microbial cultures under controlled pH and temperature. For example, thiazole derivatives have shown activity in protozoan models, suggesting a pathway for dose-response studies .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., morpholinylpropyl vs. fluorophenyl groups) and compare bioactivity trends .

Q. How can researchers address contradictions in stability data under varying experimental conditions?

  • Answer :

  • Thermogravimetric Analysis (TGA) : Quantify thermal degradation profiles (e.g., decomposition onset at >200°C for morpholine-containing compounds) .
  • HPLC-MS : Monitor hydrolytic stability in buffered solutions (pH 2–9) to identify degradation products. Adjust storage conditions (e.g., inert atmosphere, desiccants) based on observed instability .
  • Controlled Replicates : Repeat experiments under standardized conditions (e.g., humidity, light exposure) to isolate variables causing data discrepancies .

Q. What computational approaches are suitable for predicting reactivity or toxicity?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiazole ring’s electron-deficient nature may drive interactions with biological nucleophiles .
  • ADMET Prediction Tools : Use platforms like SwissADME to estimate permeability, cytochrome P450 interactions, and hepatotoxicity .
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or proteins to assess membrane penetration or target engagement .

Methodological Challenges & Solutions

Q. How to optimize reaction yields when scaling up synthesis?

  • Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading). For instance, copolymerization of DMDAAC analogs achieved >80% yield by optimizing APS initiator concentrations .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions involving morpholine derivatives .

Q. What safety protocols are critical for handling morpholinyl and thiazole-containing compounds?

  • Answer :

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhaling volatile byproducts (e.g., acetic acid from ester hydrolysis) .
  • First Aid : Immediate rinsing with water for skin contact and medical consultation for ingestion/inhalation .

Data Interpretation & Reporting

Q. How to reconcile conflicting spectral data in structural elucidation?

  • Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., morpholinylpropyl chain protons) .
  • X-ray Crystallography : Resolve absolute configuration if Z/E isomerism is ambiguous .
  • Cross-Validation : Compare with published spectra of analogous compounds (e.g., 4-methoxyphenyl-substituted thiazoles) .

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